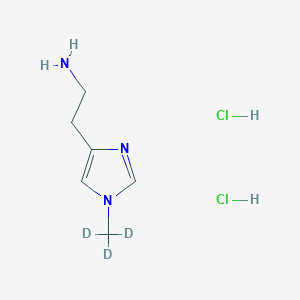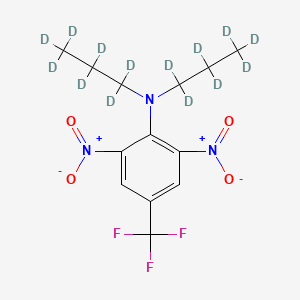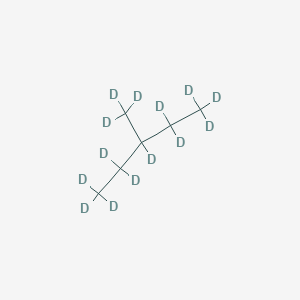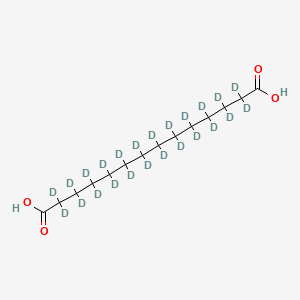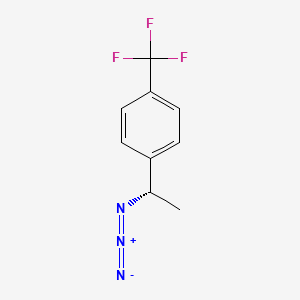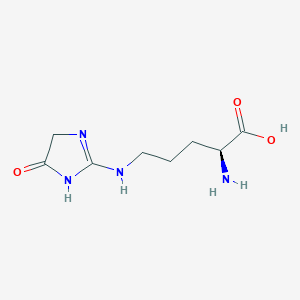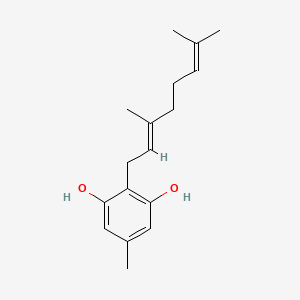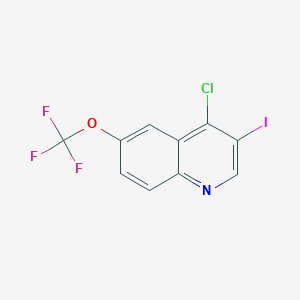
4-Chloro-3-iodo-6-(trifluoromethoxy)quinoline
Overview
Description
Synthesis Analysis
The synthesis of such compounds often involves cross-coupling reactions like the Suzuki–Miyaura (SM) coupling. This reaction is widely used for carbon–carbon bond formation and involves the use of organoboron reagents . The synthesis could potentially involve the use of boron reagents and palladium catalysts in a process known as transmetalation .Chemical Reactions Analysis
The compound may participate in various chemical reactions. For instance, it could undergo aminocarbonylation in DMF using phosphoryl chloride . It might also participate in copper-free Sonogashira cross-coupling reactions .Physical And Chemical Properties Analysis
The compound is a white to tan solid . It should be stored at 0-8°C . More specific physical and chemical properties such as melting point, boiling point, solubility, and stability under various conditions are not provided in the search results.Scientific Research Applications
Synthesis of Medicinally Important Quinolones
A divergent route was developed to access 3-iodo- and 6-chloro-3-iodo-4(1H)-quinolones for further elaboration via mono and/or sequential Suzuki-Miyaura cross-coupling, generating novel and medicinally important 4(1H)-quinolones. This method allows for the functionalization of the quinolone core, demonstrating the role of quinolines in medicinal chemistry (Cross & Manetsch, 2010).
Directed Ortho-lithiation
Selective lithiation of chloroquinolines at low temperature was employed to synthesize various 2,3-disubstituted quinolines. This technique showcases the utility of chloroquinolines in generating structurally diverse molecules, which could be applied to 4-Chloro-3-iodo-6-(trifluoromethoxy)quinoline for synthesizing novel compounds (Marsais, Godard, & Quéguiner, 2009).
Antimalarial Activity
The synthesis of quinoxaline derivatives, including modifications of chloroquinolines, has been explored for antimalarial activity. Such research indicates the potential of chloroquinoline derivatives in the development of antimalarial agents (Maichrowski et al., 2013).
Structural Characterization
Studies on the synthesis and structural characterization of quinolone compounds targeting malaria, based on the modification of chloro and iodoquinolines, highlight the importance of structural variation in enhancing biological activity. This underscores the potential for 4-Chloro-3-iodo-6-(trifluoromethoxy)quinoline to serve as a key precursor in synthesizing potent biological inhibitors (Horta et al., 2017).
Nonlinear Optical (NLO) Properties
Research into the structural and optical properties of quinoline derivatives provides insights into their potential applications in technology, such as in nonlinear optical materials. This suggests a broader application scope for 4-Chloro-3-iodo-6-(trifluoromethoxy)quinoline in materials science (Zeyada, El-Nahass, & El-Shabaan, 2016).
Safety And Hazards
properties
IUPAC Name |
4-chloro-3-iodo-6-(trifluoromethoxy)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4ClF3INO/c11-9-6-3-5(17-10(12,13)14)1-2-8(6)16-4-7(9)15/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFWQQBVQRNDLDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C(=C2C=C1OC(F)(F)F)Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4ClF3INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-iodo-6-(trifluoromethoxy)quinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



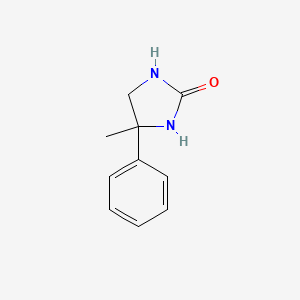
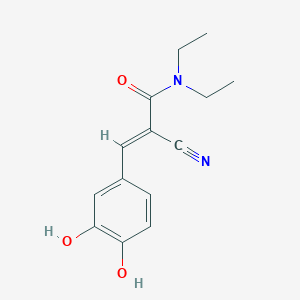
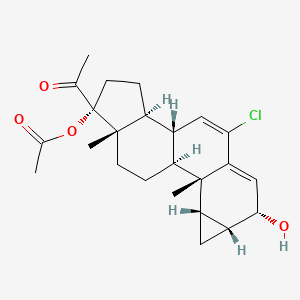
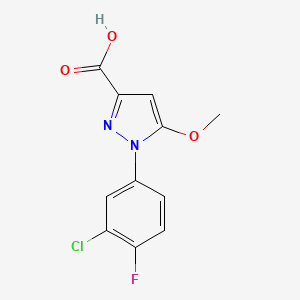
amino}acetic acid hydrochloride](/img/structure/B1436202.png)
![3-(1-methyl-1H-pyrazol-5-yl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B1436203.png)
